molecular formula C26H33NO5S B11597076 Heptyl 2-methyl-5-{[(2,4,6-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate

Heptyl 2-methyl-5-{[(2,4,6-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate

Cat. No.: B11597076
M. Wt: 471.6 g/mol
InChI Key: OIXGSOFMIPELLH-UHFFFAOYSA-N
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Description

HEPTYL 2-METHYL-5-(2,4,6-TRIMETHYLBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by its unique structure, which includes a heptyl chain, a methyl group, a trimethylbenzenesulfonamido group, and a benzofuran carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HEPTYL 2-METHYL-5-(2,4,6-TRIMETHYLBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the heptyl chain, the methyl group, and the trimethylbenzenesulfonamido group. Common synthetic routes include:

    Formation of the Benzofuran Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Heptyl Chain: This can be achieved through alkylation reactions using heptyl halides in the presence of a strong base.

    Attachment of the Methyl Group: Methylation reactions using methyl iodide or dimethyl sulfate are commonly employed.

    Addition of the Trimethylbenzenesulfonamido Group: This step involves sulfonamide formation through the reaction of the benzofuran derivative with trimethylbenzenesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

HEPTYL 2-METHYL-5-(2,4,6-TRIMETHYLBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamido group or the benzofuran ring.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

    Hydrolysis: Acidic (HCl, H2SO4) or basic (NaOH, KOH) conditions

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of substituted benzofuran derivatives

    Hydrolysis: Formation of carboxylic acids

Scientific Research Applications

HEPTYL 2-METHYL-5-(2,4,6-TRIMETHYLBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of HEPTYL 2-METHYL-5-(2,4,6-TRIMETHYLBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of cell surface or intracellular receptors.

    Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

HEPTYL 2-METHYL-5-(2,4,6-TRIMETHYLBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE can be compared with other benzofuran derivatives and sulfonamides:

    Benzofuran Derivatives: Compounds such as 2-methylbenzofuran, 5-nitrobenzofuran, and 3-carboxybenzofuran share structural similarities but differ in their functional groups and biological activities.

    Sulfonamides: Compounds like sulfanilamide, sulfamethoxazole, and sulfadiazine are well-known sulfonamides with distinct pharmacological properties.

The uniqueness of HEPTYL 2-METHYL-5-(2,4,6-TRIMETHYLBENZENESULFONAMIDO)-1-BENZOFURAN-3-CARBOXYLATE lies in its combined benzofuran and sulfonamido structure, which imparts unique chemical and biological properties.

Properties

Molecular Formula

C26H33NO5S

Molecular Weight

471.6 g/mol

IUPAC Name

heptyl 2-methyl-5-[(2,4,6-trimethylphenyl)sulfonylamino]-1-benzofuran-3-carboxylate

InChI

InChI=1S/C26H33NO5S/c1-6-7-8-9-10-13-31-26(28)24-20(5)32-23-12-11-21(16-22(23)24)27-33(29,30)25-18(3)14-17(2)15-19(25)4/h11-12,14-16,27H,6-10,13H2,1-5H3

InChI Key

OIXGSOFMIPELLH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3C)C)C)C

Origin of Product

United States

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